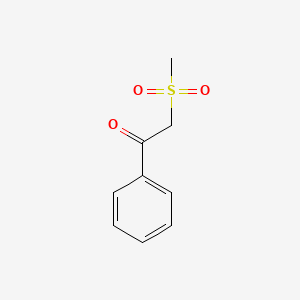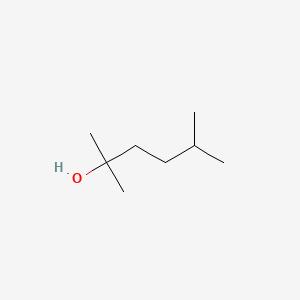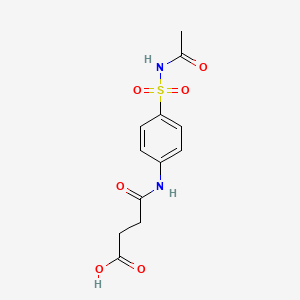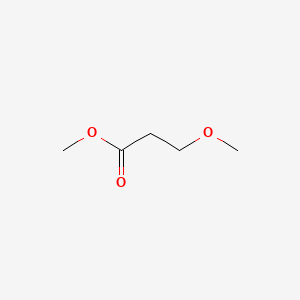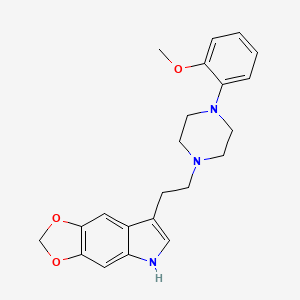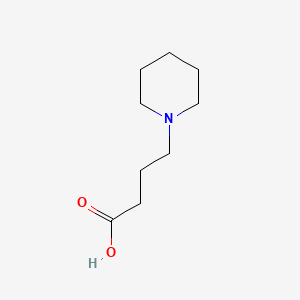
(1,2-Dimethylpropyl)benzene
Vue d'ensemble
Description
(1,2-Dimethylpropyl)benzene is a chemical compound that belongs to the class of organic compounds known as alkylbenzenes. These are organic compounds containing a monoalkylated benzene moiety. While the provided papers do not directly discuss (1,2-Dimethylpropyl)benzene, they do provide insights into the synthesis, structure, and properties of various substituted benzene derivatives, which can be relevant to understanding the chemistry of (1,2-Dimethylpropyl)benzene.
Synthesis Analysis
The synthesis of substituted benzene derivatives often involves the use of organometallic reagents and catalysts. For example, the synthesis of 1,2-bis(trimethylsilyl)benzene derivatives from 1,2-dichlorobenzenes is achieved using a hybrid metal of Mg and CuCl in the presence of LiCl, providing a high yield under mild conditions . Similarly, the synthesis of sterically congested triptycenes carrying a five-membered ring is accomplished through the Diels-Alder reaction . These methods highlight the versatility of synthetic approaches that could potentially be applied to the synthesis of (1,2-Dimethylpropyl)benzene.
Molecular Structure Analysis
The molecular structure of substituted benzene derivatives can be complex, with significant deformation to avoid steric clashes. X-ray crystallography studies reveal abnormal bond lengths and angles in some cases, such as in the structure of 1,2-bis(pentaphenylphenyl)benzene . The structure of (1'-t-butyl-2',2'-dimethylpropyl)-π-(tricarbonylchromium)benzene shows molecular strain relieved by deviations from the usual positions of substituent groups . These findings suggest that the molecular structure of (1,2-Dimethylpropyl)benzene would also be influenced by steric effects.
Chemical Reactions Analysis
The reactivity of substituted benzene derivatives can be influenced by the presence of different functional groups. For instance, the synthesis and reactions of (±)-1-(dimethylarsino)-2-(methylphenylphosphino)benzene involve chemoselective cleavage of the dimethylarsino moiety . The presence of electron-donating or withdrawing groups on the benzene ring can significantly affect the compound's reactivity in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted benzene derivatives are determined by their molecular structure and functional groups. For example, the optical, thermal, mechanical, and dielectric properties of 3,5-dimethylprazole:1,3,5-benzene tricarboxylic acid molecular adduct crystal have been extensively studied, revealing insights into the material's behavior under different conditions . The thermogravimetric analysis of 1,3-bis[3-(2-thiophenyl)-3-oxopropan-oyl]benzene provides information on its thermal stability and decomposition patterns . These studies can inform the expected properties of (1,2-Dimethylpropyl)benzene, such as its stability, melting point, and reactivity.
Applications De Recherche Scientifique
Ionic Liquid-Benzene Mixtures
Research by Deetlefs et al. (2005) explored the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, revealing significant alterations in the ionic liquid structure, particularly in cation-cation interactions, when benzene is present (Deetlefs et al., 2005).
Metallomacrocyclic Palladium Complexes
Guerrero et al. (2008) synthesized new 3,5-dimethylpyrazolic hybrid ligands and palladium(II) complexes. These complexes, including variants like 1,2-bis[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxabutyl]benzene, show potential in complex formation and catalysis applications (Guerrero et al., 2008).
Synthesis of Benzene Derivatives
Kitamura et al. (2013) developed a method for synthesizing 1,2-bis(trimethylsilyl)benzene from 1,2-dichlorobenzene. This technique is noteworthy for its high yield and mild conditions, applicable to various benzene derivatives (Kitamura et al., 2013).
Hybrid Organic/Inorganic Benzene
Marwitz et al. (2009) studied a hybrid organic/inorganic benzene, highlighting its significance in fundamental and applied chemistry, including biomedical research and materials science applications (Marwitz et al., 2009).
Arylpyran Synthesis and Structure
Milling et al. (2009) researched the oxidation and cyclization of certain benzene derivatives, leading to the formation of compounds like 3,3,7,7-tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1,5-dione. This work aids in understanding benzene ring modifications (Milling et al., 2009).
Propriétés
IUPAC Name |
3-methylbutan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-9(2)10(3)11-7-5-4-6-8-11/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRMTOKLHZNAQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871081 | |
| Record name | (3-Methylbutan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2-Dimethylpropyl)benzene | |
CAS RN |
4481-30-5 | |
| Record name | 3-Methyl-2-phenylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-phenylbutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Methylbutan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,2-Dimethylpropyl)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1294441.png)
